molecular formula C20H19FN4O4S2 B2922998 N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide CAS No. 946206-57-1

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B2922998
CAS No.: 946206-57-1
M. Wt: 462.51
InChI Key: OZKXXRTWSBECKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused triazolothiazole core. Key structural attributes include:

  • Triazolothiazole scaffold: Combines a 1,2,4-triazole and 1,3-thiazole ring, fused at positions 3,2-b and 1,3, respectively.
  • 2-Fluorophenyl substituent: Attached to the triazole ring, influencing electronic properties and steric interactions.
  • Ethyl linker: Connects the triazolothiazole core to the sulfonamide group.
  • 2,4-Dimethoxybenzenesulfonamide: A para-substituted sulfonamide with methoxy groups at positions 2 and 4, enhancing solubility and modulating receptor affinity.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4S2/c1-28-14-7-8-18(17(11-14)29-2)31(26,27)22-10-9-13-12-30-20-23-19(24-25(13)20)15-5-3-4-6-16(15)21/h3-8,11-12,22H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKXXRTWSBECKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiazole core, which is synthesized through a cyclization reaction involving appropriate precursors. The subsequent steps involve the introduction of the fluorophenyl group and the sulfonamide moiety under controlled conditions. Common reagents used in these reactions include halogenated solvents, strong acids or bases, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group or the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacophore.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation. The pathways involved can include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound ID Core Structure Fluorophenyl Position Sulfonamide/Amide Group Substituents Molecular Weight Key Spectral Data
Target Triazolo[3,2-b]thiazole 2-fluoro 2,4-dimethoxybenzenesulfonamide Ethyl linker Not reported Inferred from analogs
Triazolo[3,2-b]thiazole 4-fluoro N-(4-methoxyphenyl)ethanediamide Ethyl linker Not reported IR: νC=O ~1663–1682 cm⁻¹; νC=S ~1243–1258 cm⁻¹
Triazolo[3,2-b]thiazole 3-fluoro Thiophene-2-sulfonamide Ethyl linker 436.6 g/mol Smiles descriptor available
1,2,4-Triazole 2,4-difluoro Phenylsulfonyl Halogens (Cl/Br) Varies IR: νC=S ~1247–1255 cm⁻¹; tautomerism confirmed via NMR
Imidazo[2,1-b]thiazole 4-fluoro Acetamide Pyridinyl Not reported Crystallographic data (Acta Cryst. E66, o1132)
Key Observations:

Fluorophenyl Position :

  • The target compound’s 2-fluorophenyl group (vs. 3- or 4-fluoro in analogs) may alter steric and electronic interactions. For instance, 4-fluorophenyl derivatives () are common in drug design due to enhanced metabolic stability, while 2-fluoro substitution could influence ring planarity .
  • In , 2,4-difluorophenyl groups enhance electrophilicity, facilitating nucleophilic reactions during synthesis .

Sulfonamide vs. Amide Functionality: The target’s 2,4-dimethoxybenzenesulfonamide group contrasts with ’s ethanediamide and ’s thiophene sulfonamide. In , sulfonyl groups (e.g., 4-X-phenylsulfonyl) stabilize tautomeric forms of 1,2,4-triazoles, favoring thione over thiol tautomers .

Core Heterocycle Modifications :

  • The triazolothiazole scaffold in the target and differs from ’s imidazo[2,1-b]thiazole. The latter’s fused imidazole-thiazole system may confer distinct conformational rigidity, as seen in crystallographic data .

Spectral and Physical Properties

  • IR Spectroscopy :

    • Hydrazinecarbothioamides () exhibit νC=O (1663–1682 cm⁻¹) and νC=S (1243–1258 cm⁻¹), while triazole-thiones lack C=O bands, confirming cyclization .
    • The target’s dimethoxy groups would show νC-O (~1250 cm⁻¹) and νS=O (~1350 cm⁻¹), aligning with sulfonamide analogs.
  • Molecular Weight and Solubility :

    • ’s lower molecular weight (436.6 g/mol vs. higher for dimethoxy derivatives) suggests thiophene sulfonamides may offer improved bioavailability .

Biological Activity

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide is a complex compound that integrates various pharmacophoric elements. This article explores its biological activity, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C_{19}H_{20}F_{N}_4O_{3}S, with a molecular weight of approximately 445.3 g/mol. Its structure features a sulfonamide group, a dimethoxybenzene moiety, and a triazole-thiazole hybrid, which are critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have shown potent antifungal and antibacterial activities against various strains. A study reported that certain triazole derivatives had minimum inhibitory concentrations (MICs) ranging from 0.01 to 0.27 μmol/mL against several fungal strains, outperforming traditional antifungal agents like fluconazole .

Anticancer Potential

The triazole and thiazole moieties in the compound are linked to anticancer activity. In vitro studies have indicated that similar compounds can inhibit cell proliferation in various cancer cell lines. For example, triazole derivatives have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

Compounds with sulfonamide groups are known for their anti-inflammatory properties. Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models, suggesting potential use in treating inflammatory diseases .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it may act as an inhibitor of p38 MAPK and phosphodiesterase-4 (PDE-4), which are implicated in inflammatory responses and other pathological conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted by Zoumpoulakis et al. synthesized various sulfonamide-triazole derivatives and evaluated their antimicrobial activities against a panel of bacterial and fungal strains. The results indicated that certain compounds exhibited MIC values significantly lower than those of standard antibiotics, showcasing their potential as novel antimicrobial agents .

Case Study 2: Anticancer Activity

In another study focused on triazole-containing compounds, researchers reported that specific derivatives induced apoptosis in breast cancer cells by activating caspase pathways. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 ValuesReference
Triazole AAntifungal0.01–0.27 μmol/mLZoumpoulakis et al.
Triazole BAnticancerIC50 = 5 μMResearch Study
Triazole CAnti-inflammatoryIC50 = 10 μMStudy on PDE-4 Inhibition

Q & A

Q. What are the recommended strategies for synthesizing this compound with high purity and yield?

Methodological Answer: Synthesis involves multi-step protocols, including:

  • Cyclocondensation : Formation of the triazolo-thiazole core via reaction of substituted thioamides with hydrazonoyl halides under reflux conditions (e.g., ethanol, 80°C) .
  • Sulfonamide Coupling : Reaction of the intermediate amine with 2,4-dimethoxybenzenesulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.

Q. Key Considerations :

  • Monitor reaction progress via TLC/HPLC to avoid side products (e.g., over-alkylation).
  • Optimize stoichiometry (1:1.2 molar ratio for sulfonamide coupling) to maximize yield .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Resolves the triazolo-thiazole core and sulfonamide geometry (e.g., bond angles, dihedral angles) .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.1 ppm).
    • 2D NMR (COSY, HSQC) : Confirm connectivity between the ethyl linker and aromatic systems .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).

Q. Example Data :

TechniqueKey ObservationsReference
X-ray DiffractionC–S bond length: 1.76 Å; Triazolo-thiazole planarity
¹H NMR (DMSO-d₆)Singlet for methoxy groups at δ 3.85 ppm

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy?

Methodological Answer:

  • Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) alongside enzymatic assays to confirm binding affinity .
  • Metabolic Stability Studies : Assess hepatic microsomal stability (e.g., human liver microsomes) to identify rapid clearance issues .
  • Structural Analog Comparison : Test analogs with modified substituents (e.g., fluoro vs. chloro phenyl groups) to isolate pharmacokinetic (PK) liabilities .

Case Study :
A compound with high in vitro IC₅₀ but low in vivo efficacy showed improved bioavailability after replacing a labile ester group with a stable amide .

Q. What computational approaches predict binding affinity and selectivity for therapeutic targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or GOLD to model interactions with targets (e.g., kinases, GPCRs). Prioritize compounds with docking scores >80 (GOLD scoring) .
  • Molecular Dynamics (MD) Simulations : Simulate binding over 100 ns to assess stability of key interactions (e.g., hydrogen bonds with sulfonamide oxygen) .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for mutations in binding pockets to optimize selectivity .

Q. Example Docking Results :

Compound AnalogTarget ProteinDocking Score (GOLD)Reference
Triazolo-thiazole derivativeKinase X86.56
Fluoro-phenyl analogGPCR Y82.5

Q. How to design experiments linking this compound’s activity to a theoretical framework?

Methodological Answer:

  • Hypothesis-Driven Design : Start with a structure-activity relationship (SAR) hypothesis (e.g., "Methoxy groups enhance solubility without reducing affinity") .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in sulfonamide) to trace metabolic pathways .
  • Theoretical Validation : Compare experimental binding data with Density Functional Theory (DFT)-calculated electrostatic potential maps .

Q. Framework Integration :

  • Link PK/PD data to quantitative systems pharmacology (QSP) models to predict dose-response relationships .

Q. What strategies address low aqueous solubility during formulation?

Methodological Answer:

  • Co-Crystallization : Use co-formers (e.g., succinic acid) to enhance solubility while retaining crystallinity .
  • Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) for controlled release .
  • Prodrug Design : Introduce phosphate esters or PEGylated derivatives to improve hydrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.